Haloperidol Decanoate

Description

Properties

IUPAC Name |

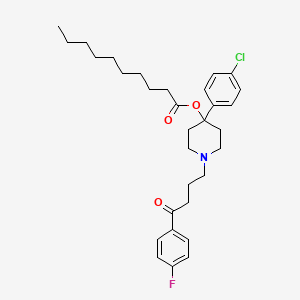

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41ClFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTXTARXLVFHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224951 | |

| Record name | Haloperidol decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74050-97-8 | |

| Record name | Haloperidol decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloperidol decanoate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloperidol decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPERIDOL DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC20PJ4101 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Haloperidol Decanoate in Schizophrenia Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of haloperidol (B65202) decanoate (B1226879), a long-acting injectable antipsychotic, in preclinical models of schizophrenia. It delves into the core pharmacodynamics, pharmacokinetics, and the intricate signaling pathways modulated by this widely used medication. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing complex biological processes.

Core Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism

Haloperidol decanoate is a long-acting ester prodrug of haloperidol. Following intramuscular injection, it is slowly hydrolyzed, releasing active haloperidol into the systemic circulation.[1] The primary therapeutic action of haloperidol in schizophrenia is attributed to its potent antagonism of dopamine D2 receptors in the brain, particularly within the mesolimbic pathway.[2][3] In schizophrenia, an overactivity of this pathway is hypothesized to underlie the positive symptoms, such as hallucinations and delusions.[1] By blocking D2 receptors, haloperidol mitigates this excessive dopaminergic activity.[1]

Pharmacokinetics of this compound

The decanoate ester formulation allows for a slow and sustained release of haloperidol, resulting in stable plasma concentrations over an extended period.[1] This long-acting profile is crucial for improving treatment adherence in patients with schizophrenia.[1] Steady-state plasma concentrations are typically reached after the third monthly injection.[4] The apparent half-life of haloperidol following administration of the decanoate formulation is approximately three weeks.[5]

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~6 days | [5] |

| Apparent Half-life | ~3 weeks | [5] |

| Time to Steady State | After 3-4 doses | [6] |

Dopamine D2 Receptor Occupancy

The clinical efficacy of antipsychotics is closely correlated with their ability to occupy a specific percentage of D2 receptors in the brain. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) studies have been instrumental in elucidating this relationship for haloperidol. A therapeutic window of 60-80% D2 receptor occupancy is generally considered optimal for antipsychotic efficacy while minimizing the risk of extrapyramidal side effects (EPS).[7]

Table 2: Dopamine D2 Receptor Occupancy Following this compound Administration

| Time After Injection | Mean D2 Receptor Occupancy (%) | Mean Haloperidol Plasma Concentration (nmol/L) | Reference |

| 1 week | 73 | 4.6 | [8] |

| 4 weeks | 52 | 2.3 | [8] |

Downstream Signaling Pathways

The antagonism of D2 receptors by haloperidol initiates a cascade of intracellular signaling events that are believed to contribute to its therapeutic effects. These pathways are complex and interconnected, involving modulation of cyclic AMP (cAMP) and glycogen (B147801) synthase kinase 3 (GSK-3) signaling.

cAMP/PKA/DARPP-32 Signaling Pathway

D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to decreased intracellular levels of cAMP.[8] By blocking D2 receptors, haloperidol disinhibits adenylyl cyclase, resulting in an increase in cAMP levels. This, in turn, activates Protein Kinase A (PKA).[1][8]

A key downstream target of PKA in the striatum is the protein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). PKA phosphorylates DARPP-32 at threonine 34 (Thr34), converting it into a potent inhibitor of protein phosphatase 1 (PP-1).[9] The inhibition of PP-1 leads to an increased phosphorylation state of numerous downstream proteins, ultimately influencing gene expression and neuronal excitability.[9]

Figure 1. Haloperidol's effect on the cAMP/PKA/DARPP-32 signaling pathway.

Akt/GSK-3 Signaling Pathway

Haloperidol has also been shown to modulate the Akt/GSK-3 signaling pathway. Several studies have reported that both acute and chronic haloperidol treatment in mice increases the phosphorylation of Akt1, which in turn leads to the inhibitory phosphorylation of GSK-3β.[4][10] GSK-3 is a key regulatory kinase involved in a wide range of cellular processes, including gene expression, neurodevelopment, and synaptic plasticity. The inhibition of GSK-3 by haloperidol may contribute to its therapeutic effects.[11]

Figure 2. Modulation of the Akt/GSK-3 signaling pathway by haloperidol.

Effects on Neurotransmitter Systems

Beyond its primary action on the dopaminergic system, chronic administration of haloperidol can also influence other neurotransmitter systems, notably glutamate (B1630785) and GABA, which are also implicated in the pathophysiology of schizophrenia.

Glutamate and GABA

Studies in animal models have shown that long-term haloperidol administration can lead to changes in glutamate and GABA homeostasis. For instance, six-month oral administration of haloperidol in rats was found to increase total GABA levels in the forebrain.[12] This may be a compensatory mechanism secondary to the primary dopaminergic blockade.

Experimental Protocols in Schizophrenia Models

The antipsychotic properties of this compound are extensively studied in various animal models that aim to replicate certain aspects of schizophrenia.

Positron Emission Tomography (PET) for D2 Receptor Occupancy

Objective: To quantify the percentage of D2 receptors occupied by haloperidol in the living brain.

Methodology:

-

Radioligand Selection: A radiolabeled ligand with high affinity and selectivity for D2 receptors, such as [11C]raclopride, is used.[13]

-

Baseline Scan: A PET scan is performed on the subject (animal or human) before the administration of this compound to determine the baseline D2 receptor availability.

-

Drug Administration: this compound is administered intramuscularly.

-

Post-dose Scan: After a predetermined time interval (e.g., 1 week, 4 weeks), a second PET scan is performed with the same radioligand.

-

Image Analysis: The binding potential (BPND) of the radioligand in D2-rich regions (e.g., striatum) is calculated for both baseline and post-dose scans. The cerebellum is often used as a reference region due to its low density of D2 receptors.

-

Occupancy Calculation: The percentage of D2 receptor occupancy is calculated using the following formula: Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100.[14]

Figure 3. Experimental workflow for PET receptor occupancy studies.

Conditioned Avoidance Response (CAR)

Objective: To assess the antipsychotic-like activity of a drug by measuring its ability to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Methodology:

-

Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of the box is typically a grid that can deliver a mild electric shock.

-

Training: A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), which is a mild foot shock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal does not move during the CS, it can still escape the shock by moving to the other compartment once the shock is delivered (escape response).

-

Drug Administration: Animals are treated with this compound or a vehicle control.

-

Testing: After a specified period following drug administration, the animals are placed back in the shuttle box and subjected to a series of trials.

-

Data Collection: The number of avoidance responses, escape responses, and failures to escape are recorded. A drug is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures.[15][16]

Prepulse Inhibition (PPI) of the Startle Reflex

Objective: To model deficits in sensorimotor gating observed in schizophrenia and to assess the ability of antipsychotics to restore this function.

Methodology:

-

Apparatus: A startle chamber that can deliver acoustic stimuli and measure the whole-body startle response of the animal.

-

Procedure: The test consists of three types of trials presented in a pseudorandom order:

-

Pulse-alone trials: A loud acoustic stimulus (the pulse; e.g., 120 dB) is presented, which elicits a startle reflex.

-

Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse; e.g., 70-80 dB) is presented shortly before the pulse. In normal animals, the prepulse inhibits the startle response to the subsequent pulse.

-

No-stimulus trials: Only background noise is present to measure baseline movement.

-

-

Drug Administration: Animals are treated with a schizophrenia-inducing agent (e.g., a dopamine agonist like apomorphine (B128758) or a NMDA antagonist like phencyclidine) to disrupt PPI, followed by treatment with this compound or vehicle.

-

Data Analysis: The percentage of PPI is calculated for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. Antipsychotics are expected to reverse the disruption of PPI induced by the psychotomimetic drug.[17][18]

Measurement of Neurotransmitter Levels

Objective: To quantify the levels of dopamine, glutamate, GABA, and their metabolites in specific brain regions.

Methodology:

-

Tissue Collection: Following treatment with this compound, animals are euthanized, and specific brain regions of interest (e.g., striatum, prefrontal cortex) are rapidly dissected and frozen.

-

Homogenization: The brain tissue is homogenized in an appropriate buffer.

-

Neurotransmitter Analysis: High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or mass spectrometry is a common method for the simultaneous quantification of multiple neurotransmitters and their metabolites.[19][20]

-

Data Analysis: Neurotransmitter levels are typically expressed as nanograms per milligram of tissue protein.

Conclusion

This compound's mechanism of action in schizophrenia models is multifaceted, with its primary therapeutic effect stemming from the potent and sustained antagonism of dopamine D2 receptors. This action triggers a cascade of downstream signaling events, notably involving the cAMP/PKA/DARPP-32 and Akt/GSK-3 pathways, and leads to long-term adaptive changes in neuronal function. Preclinical evaluation using a combination of in vivo imaging and behavioral paradigms provides a robust framework for understanding its antipsychotic efficacy and for the development of novel therapeutic agents for schizophrenia. This guide provides a foundational understanding of these core mechanisms and the experimental approaches used to investigate them.

References

- 1. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]

- 2. med-associates.com [med-associates.com]

- 3. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]

- 4. AKT/GSK3 signaling pathway and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. LRRK2 mediates haloperidol-induced changes in indirect pathway striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. psychiatryonline.org [psychiatryonline.org]

- 11. Haloperidol and clozapine differentially regulate signals upstream of glycogen synthase kinase 3 in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chronic treatment with D2-antagonist haloperidol leads to inhibitory/excitatory imbalance in striatal D1-neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. psychiatryonline.org [psychiatryonline.org]

- 14. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 16. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pre-pulse Inhibition [augusta.edu]

- 18. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Preclinical Landscape: A Technical Guide to Haloperidol Decanoate Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haloperidol (B65202) decanoate (B1226879), a long-acting injectable antipsychotic, serves as a cornerstone in the management of schizophrenia by improving patient compliance. Understanding its pharmacokinetic (PK) profile in preclinical animal models is paramount for predicting human dosage regimens and ensuring safety and efficacy. This technical guide synthesizes available data on the pharmacokinetics of haloperidol decanoate in key preclinical species, outlines common experimental methodologies, and visualizes the critical pathways governing its action. Preclinical studies, primarily in rats and dogs, reveal a characteristic "flip-flop" pharmacokinetic profile, where the slow, rate-limiting absorption from the intramuscular depot site governs the extended half-life of the active moiety, haloperidol.[1][2] A unique lymphatic absorption pathway has been identified in rats, contributing to the sustained release.[1][3] While dose-dependent plasma levels have been established in dogs, a comprehensive dataset including maximum concentration (Cmax) and area under the curve (AUC) remains sparse in publicly accessible literature for both rodents and canines.[2] Notably, there is a significant gap in the literature regarding the specific pharmacokinetics of the decanoate ester form in non-human primates.

Pharmacokinetic Profiles in Preclinical Species

The intramuscular administration of this compound, a prodrug, dissolved in sesame oil results in the formation of a depot from which it is slowly released and subsequently hydrolyzed by tissue esterases into the active compound, haloperidol.[4] This process ensures sustained plasma concentrations and a prolonged duration of action.

Rat Models

Studies in rats have been instrumental in elucidating the unique absorption mechanism of this compound. Following intramuscular injection, the ester is primarily absorbed via the lymphatic system, where it undergoes hydrolysis to haloperidol.[1] This slow entrance and subsequent hydrolysis within the lymphatic system are considered the rate-limiting steps for its appearance in systemic circulation, leading to sustained plasma levels of active haloperidol.[1]

Key findings from studies in rats indicate that peak levels of this compound in the lymph nodes nearest to the injection site are reached approximately 16 days post-administration, with a subsequent decline and a half-life of about 14 days.[3] This corresponds with the decline of total radioactivity and haloperidol levels in plasma.[3]

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species/Strain | Notes |

| Tmax (lymph nodes) | ~16 days | Rat (Inbred Strains)[3] | Reflects the peak concentration of the ester in the lymphatic system, not plasma. |

| Half-life (t½) | ~14 days | Rat (Inbred Strains)[3] | Represents the decline of radioactivity from the prodrug and active moiety in lymph and plasma. |

| Absorption Rate | Rate-limiting | Rat[1] | The slow absorption and hydrolysis are the determining factors for the drug's long action. |

Dog Models

Studies in Beagle dogs have provided valuable dose-ranging pharmacokinetic data. Following a single intramuscular injection, haloperidol becomes detectable in plasma within an hour, with peak plasma levels (Tmax) achieved between 3 and 7 days.[2][5] Repeated administration studies in dogs have shown that steady-state plasma concentrations are typically reached after the third injection.[4]

Table 2: Single-Dose Pharmacokinetic Parameters of Haloperidol (from this compound) in Beagle Dogs

| Dose (Haloperidol Base Equivalent) | Tmax (days) | Notes |

| 0.5 mg/kg | 4 - 11 | Plasma levels were maximal within this range.[4] |

| 1 mg/kg | 4 - 11 | Plasma levels were maximal within this range.[4] |

| 2 mg/kg | 4 - 11 | Plasma levels were maximal within this range.[4] |

| 4 mg/kg | 4 - 11 | Plasma levels were maximal within this range.[4] |

| 8 mg/kg | 4 - 11 | Plasma levels were maximal within this range.[4] |

Table 3: Repeated-Dose Pharmacokinetic Parameters of Haloperidol (from this compound) in Beagle Dogs (4-week intervals)

| Dose (Haloperidol Base Equivalent) | Tmax (days post-injection) | Time to Steady-State |

| 1 mg/kg | 3 - 9 | After the 3rd injection |

| 4 mg/kg | 3 - 9 | After the 6th injection |

| 16 mg/kg | 3 - 9 | After the 6th injection |

Source: Data compiled from a product monograph.[4] Note: Specific Cmax and AUC values are not provided.

Non-Human Primate Models

There is a notable lack of publicly available pharmacokinetic data for this compound in non-human primate models. Studies have been conducted using the parent drug, haloperidol, administered intravenously to rhesus monkeys, which showed a biological half-life of approximately 7.6 to 16 hours. However, this does not reflect the long-acting properties of the decanoate formulation. Behavioral studies in Cebus apella monkeys have utilized haloperidol but do not provide pharmacokinetic parameters. The absence of specific data for the decanoate ester in these models represents a significant gap in the preclinical characterization of this long-acting formulation.

Key Biological Pathways and Experimental Workflow

Absorption and Metabolic Activation

The efficacy of this compound relies on its slow absorption from the intramuscular depot and its subsequent conversion to the active drug, haloperidol. The process begins with the slow partitioning of the lipophilic ester from the oil vehicle into the surrounding tissue fluid and lymphatic vessels.

References

- 1. Pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology, pharmacokinetics and clinical development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption of intramuscularly administered [14C]this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. go.drugbank.com [go.drugbank.com]

Whitepaper: Long-Term Effects of Haloperidol Decanoate on Dopamine D2 Receptors

Executive Summary

Haloperidol (B65202) decanoate (B1226879), a long-acting injectable (LAI) formulation of a first-generation antipsychotic, provides sustained therapeutic effects primarily through the potent antagonism of dopamine (B1211576) D2 receptors (D2R).[1] While this mechanism is effective for managing psychosis, long-term administration induces significant neuroadaptive changes in the dopaminergic system. The most critical of these is a compensatory upregulation in the density of postsynaptic D2 receptors.[2][3][4][5] This guide provides a technical overview of this phenomenon, detailing the quantitative changes observed, the experimental protocols used for their measurement, the underlying signaling pathways, and the profound clinical implications for drug development and patient management.

Core Neuroadaptive Mechanism: D2 Receptor Upregulation and Supersensitivity

The foundational principle of haloperidol's action is the blockade of D2 receptors in mesolimbic pathways to reduce positive psychotic symptoms.[6] However, the nervous system responds to this prolonged and consistent receptor antagonism as a state of dopamine deficiency. In a homeostatic response, the brain initiates compensatory mechanisms, chiefly by synthesizing and inserting more D2 receptors into the postsynaptic membrane.[5][6]

This increase in receptor number (density) leads to a state of heightened sensitivity to dopamine, often termed "dopamine supersensitivity."[2][4] While much of the direct evidence for this upregulation comes from preclinical animal studies, it is the leading hypothesis for several clinical phenomena.[2][3][4]

-

Preclinical Evidence: Studies in rodent models provide clear evidence of this effect. Chronic administration of haloperidol for 21 weeks resulted in a 70% increase in D2 receptor density in the striatum and a 50% increase in the medial prefrontal cortex, without altering the receptor's binding affinity (Kd).[5] Another study using the decanoate formulation for 9 to 11 months also confirmed significant elevations in D2 receptors, which notably persisted even after a two-month withdrawal period, highlighting the long-lasting nature of these changes.[7]

This neuroplastic adaptation is a double-edged sword. It may contribute to treatment tolerance, but more critically, it underlies the pathophysiology of significant long-term side effects and challenges upon treatment discontinuation.

Quantitative Data on D2 Receptor Dynamics

The following table summarizes key quantitative findings from preclinical and clinical studies, illustrating the degree of receptor occupancy achieved by haloperidol decanoate and the magnitude of receptor upregulation.

| Parameter Measured | Subject | Treatment Details | Key Quantitative Finding | Reference |

| D2 Receptor Occupancy | Human | 30-50 mg/4 weeks | ~73% (range: 60-82%) at 1 week post-injection | [8] |

| Human | 30-50 mg/4 weeks | ~52% (range: 20-74%) at 4 weeks post-injection | [8] | |

| Human | 30-70 mg/4 weeks | ~75% (range: 52-100%) at 1 week post-injection | ||

| Human | 30-70 mg/4 weeks | ~53% (range: 12-89%) at 4 weeks post-injection | [9] | |

| Human | Discontinuation | 24-34% occupancy persists 6 months after last injection | ||

| D2 Receptor Density (Bmax) | Rat | 1.3-1.5 mg/kg/day haloperidol for 21 weeks | +70% increase in striatum | [5] |

| Rat | 1.3-1.5 mg/kg/day haloperidol for 21 weeks | +50% increase in medial prefrontal cortex | [5] | |

| Rat | This compound for 9-11 months | Significant elevation in D2 receptors (D3 unchanged) | [7] |

Experimental Protocols

The quantification of D2 receptor dynamics relies on sophisticated in vivo and in vitro techniques.

In Vivo Measurement: Positron Emission Tomography (PET)

PET is a non-invasive imaging technique used to measure receptor occupancy and density in living subjects.[10]

-

Principle: A radiolabeled ligand with high affinity for the D2 receptor, most commonly [11C]-raclopride, is injected intravenously.[11][12][13] The PET scanner detects positron emissions, allowing for the quantification of radioligand binding in specific brain regions like the striatum.

-

Protocol for D2 Occupancy:

-

A baseline PET scan may be performed before treatment initiation.

-

The patient is treated with this compound to achieve a steady state.

-

A second PET scan is performed. The reduction in [11C]-raclopride binding potential compared to baseline or to drug-naive control subjects is calculated.

-

This percentage reduction is reported as the D2 receptor occupancy by haloperidol.[8][11]

-

-

Protocol for D2 Density (Bmax) and Affinity (Kd):

-

Measuring absolute receptor density is more complex and less common in clinical studies of treated patients.

-

It requires a saturation study, which involves multiple PET scans on the same subject using the radioligand at different specific activities (i.e., different ratios of labeled to unlabeled ligand).[14][15]

-

Alternatively, a single-session protocol with multiple sequential injections of the radiotracer can be used to derive Bmax and Kd values.[10][14]

-

Preclinical Measurement: Radioligand Binding & Autoradiography

These methods are the gold standard for quantifying receptor parameters in animal models.

-

Principle: Quantifies the binding of a radiolabeled ligand to receptors in brain tissue samples.

-

Protocol for Receptor Density (Bmax):

-

Treatment: Cohorts of animals (e.g., rats) are administered this compound or a vehicle control over a long-term period (e.g., several months).[5][7]

-

Tissue Preparation: Following the treatment and any specified withdrawal period, animals are euthanized. The brains are rapidly extracted, and specific regions (e.g., striatum, cortex) are dissected.

-

Saturation Binding Assay: The tissue is homogenized to create a membrane preparation. These membranes are incubated with increasing concentrations of a D2-selective radioligand, such as [3H]-spiperone.[5][16]

-

Determining Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., raclopride) to saturate the D2 receptors, ensuring that any remaining radioligand binding is non-specific.[16]

-

Quantification: The radioactivity of the membranes is measured. Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration.

-

Data Analysis: The data are analyzed using Scatchard transformation or non-linear regression to yield the maximal binding capacity (Bmax), representing the total receptor density, and the dissociation constant (Kd), representing the binding affinity.[16]

-

Signaling Pathways and Visualizations

D2 Receptor Signaling Cascade

The D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[17] Its activation by dopamine leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[17][18] More recent research has revealed a greater complexity, including signaling through G protein-independent pathways involving β-arrestin.[18]

Experimental Workflow and Conceptual Models

The following diagrams illustrate the workflow for a typical preclinical study and the conceptual basis of D2 upregulation.

Clinical Implications and Future Directions

The long-term adaptation of D2 receptors has profound clinical consequences that are critical for drug development and clinical practice.

-

Tardive Dyskinesia (TD): The upregulation of D2 receptors in the nigrostriatal dopamine pathway is the leading hypothesis for the development of TD.[6] This hyperkinetic movement disorder is characterized by involuntary, repetitive movements and can be irreversible.[6][19] The brain's overcorrection to chronic blockade renders the motor pathway hypersensitive to endogenous dopamine, leading to excessive motor output.[6] The risk of TD is directly proportional to the duration of treatment and the cumulative dose of the antipsychotic medication.[1]

-

Relapse and Supersensitivity Psychosis: Upon discontinuation of haloperidol, the now-upregulated and hypersensitive D2 receptors are exposed to normal levels of endogenous dopamine, which can precipitate a severe, rebound psychosis.[2][20] This mechanism is thought to be a major contributor to the high rates of relapse observed after antipsychotic withdrawal.[3][4]

-

Pharmacokinetic Considerations: The decanoate formulation ensures prolonged D2 occupancy, which can persist for months after cessation of treatment.[11] This long washout period is beneficial for preventing immediate relapse but poses a challenge for clinical trials of new drugs, requiring extended washout periods of at least six months.[11]

Conclusion

Long-term treatment with this compound induces a robust and persistent upregulation of dopamine D2 receptor density. This neuroadaptive response, while a consequence of the drug's primary therapeutic mechanism, is intrinsically linked to the most severe long-term risks, including tardive dyskinesia and dopamine supersensitivity psychosis. A thorough understanding of these receptor dynamics, facilitated by the experimental protocols detailed herein, is essential for the rational design of safer and more effective antipsychotic agents and for the development of strategies to mitigate the risks associated with chronic D2 receptor blockade.

References

- 1. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Dopamine D2 up-regulation in psychosis patients after antipsychotic drug treatment [pubmed.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. Chronic haloperidol administration increases the density of D2 dopamine receptors in the medial prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. D2 but not D3 receptors are elevated after 9 or 11 months chronic haloperidol treatment: influence of withdrawal period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D2 dopamine receptor occupancy during low-dose treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Haloperidol serum concentrations and D2 dopamine receptor occupancy during low-dose treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Delayed normalization of central D2 dopamine receptor availability after discontinuation of this compound. Preliminary findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Positron emission tomography studies on D2 dopamine receptor occupancy and plasma antipsychotic drug levels in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. psychiatryonline.org [psychiatryonline.org]

- 14. Measurement of density and affinity for dopamine D2 receptors by a single positron emission tomography scan with multiple injections of [11C]raclopride - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of striatal D2 dopamine receptor density and affinity with [11C]-raclopride in vivo: a test-retest analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I: Expression and characterization of D2 and D3 receptor mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. deepdyve.com [deepdyve.com]

- 18. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How does haloperidol (Haldol) cause tardive dyskinesia? [ebmconsult.com]

- 20. researchgate.net [researchgate.net]

Inducing Extrapyramidal Symptoms in Rodent Models with Haloperidol Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of haloperidol (B65202) decanoate (B1226879) to induce extrapyramidal symptoms (EPS) in rodent models. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and utilize this preclinical model to investigate the mechanisms of EPS and to screen novel therapeutic agents. The information presented herein is curated from peer-reviewed scientific literature and provides detailed experimental protocols, quantitative data, and a visualization of the underlying signaling pathways.

Introduction

Haloperidol, a typical first-generation antipsychotic, is a potent dopamine (B1211576) D2 receptor antagonist.[1][2] While effective in managing psychosis, its clinical use is often limited by the emergence of debilitating extrapyramidal side effects.[1][3] These motor disturbances, which include parkinsonism-like symptoms, akathisia, dystonia, and tardive dyskinesia, are primarily attributed to the blockade of D2 receptors in the nigrostriatal pathway.[2][4] Haloperidol decanoate, a long-acting injectable formulation, provides a sustained release of haloperidol, making it a valuable tool for inducing stable and chronic EPS-like behaviors in rodent models.[5] These models are instrumental in elucidating the pathophysiology of EPS and for the preclinical evaluation of novel antipsychotics with a more favorable side-effect profile.

Quantitative Data on this compound Administration and EPS Induction

The following tables summarize quantitative data from various studies that have successfully induced extrapyramidal symptoms in rodents using this compound. These tables provide a comparative overview of dosages, administration routes, treatment durations, and the corresponding behavioral outcomes.

| Animal Model | Drug Formulation | Dosage | Route of Administration | Treatment Duration | Key Extrapyramidal Symptoms Observed | Reference |

| Wistar Rats (Male) | This compound | 28.5 mg/kg | Intramuscular (i.m.) | Every 3 weeks for 6 months | Vacuous Chewing Movements (VCMs), impaired rotarod performance, decreased exploratory behavior | [5] |

| Sprague-Dawley Rats | Haloperidol | 1 mg/kg/day | Intraperitoneal (i.p.) | 21 consecutive days | Vacuous Chewing Movements (VCMs), tongue protrusion | [6] |

| Sprague-Dawley Rats | Haloperidol | 1-2 mg/kg | Intraperitoneal (i.p.) | Single injection | Catalepsy | |

| Wistar Rats (Male) | Haloperidol | 0.2 mg/rat/day | Oral | 5 weeks | Vacuous Chewing Movements (VCMs), impaired motor coordination | [7] |

| Behavioral Test | Animal Model | Haloperidol Treatment | Key Quantitative Findings | Reference |

| Vacuous Chewing Movements (VCMs) | Wistar Rats | 28.5 mg/kg i.m. every 3 weeks | Significant increase in VCMs over the 6-month treatment period. | [5] |

| Rotarod Test | Wistar Rats | 28.5 mg/kg i.m. every 3 weeks | Deteriorated performance in the rotarod test with chronic treatment. | [5] |

| Catalepsy Bar Test | Sprague-Dawley Rats | 1-2 mg/kg i.p. | Dose-dependent increase in the latency to descend from the bar, indicating catalepsy. | |

| Open Field Test | Wistar Rats | 28.5 mg/kg i.m. every 3 weeks | Decreased frequency of exploratory behavior after treatment initiation. | [5] |

Experimental Protocols

Detailed methodologies for the key behavioral experiments used to assess haloperidol-induced EPS in rodents are provided below.

Vacuous Chewing Movement (VCM) Test

Objective: To quantify orofacial dyskinesia, an animal model of tardive dyskinesia.

Methodology:

-

Individually house the rats in transparent observation cages.

-

Allow a 10-minute habituation period before each observation session.

-

Following habituation, record the animal's orofacial movements for a 5-minute period.

-

A trained observer, blind to the treatment groups, should score the number of VCMs. VCMs are defined as single mouth openings in the vertical plane not directed toward physical material. Chewing on the cage or grooming movements should be excluded.

-

Data is typically expressed as the total number of VCMs per observation period.

Rotarod Test

Objective: To assess motor coordination, balance, and motor learning.

Methodology:

-

Use a standard accelerating rotarod apparatus.

-

In the days preceding the test, train the animals on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days to establish a baseline performance.

-

On the test day, place the animal on the rotating rod, which gradually accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

-

Record the latency to fall from the rod for each animal.

-

Perform multiple trials (typically 3) for each animal with a sufficient inter-trial interval (e.g., 15-20 minutes) to avoid fatigue.

-

The average latency to fall across the trials is used as the measure of motor coordination.

Catalepsy Bar Test

Objective: To measure the degree of catalepsy, a state of motor immobility and muscular rigidity often associated with parkinsonism.

Methodology:

-

Use a horizontal bar (approximately 0.5-1 cm in diameter) elevated to a height where the rodent's forepaws can be placed on it while its hind paws remain on the surface (e.g., 9-10 cm).

-

Gently place the animal's forepaws on the bar.

-

Start a stopwatch immediately and measure the time it takes for the animal to remove both forepaws from the bar and return to a normal posture.

-

A cut-off time (e.g., 180 seconds) should be established to avoid undue stress to the animal. If the animal remains on the bar for the entire cut-off period, the maximum time is recorded.

-

The latency to descend is used as the index of catalepsy.

Mandatory Visualizations

Signaling Pathway of Haloperidol-Induced Extrapyramidal Symptoms

The following diagram illustrates the key signaling pathway involved in the induction of extrapyramidal symptoms by haloperidol. Haloperidol acts as an antagonist at the dopamine D2 receptor, primarily in the nigrostriatal pathway. This blockade disrupts the normal inhibitory control of dopamine on cholinergic interneurons, leading to an increase in acetylcholine (B1216132) release and subsequent motor disturbances.

References

- 1. Extrapyramidal side effects of antipsychotics are linked to their association kinetics at dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. eneuro.org [eneuro.org]

- 5. youtube.com [youtube.com]

- 6. Rotarod impairment: catalepsy-like screening test for antipsychotic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Neurochemical Tapestry of Chronic Haloperidol Decanoate Administration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the multifaceted neurochemical alterations induced by chronic administration of haloperidol (B65202) decanoate (B1226879), a long-acting injectable antipsychotic. By delving into the core molecular and cellular changes in key neurotransmitter systems, this document aims to equip researchers and drug development professionals with a detailed understanding of the enduring impact of this widely used medication. The following sections will present quantitative data, detailed experimental methodologies, and visual representations of the complex biological processes involved.

Quantitative Neurochemical Alterations

Chronic administration of haloperidol decanoate elicits a cascade of adaptive changes in the brain, primarily centered around the dopamine (B1211576) system, but also extending to the GABAergic and glutamatergic pathways, with notable interactions with the serotonin (B10506) system. The following tables summarize the key quantitative findings from preclinical and clinical research.

Dopaminergic System

The primary therapeutic action of haloperidol is the blockade of dopamine D2 receptors. Chronic antagonism of these receptors leads to significant homeostatic adjustments.

| Parameter | Brain Region | Species | Duration of Treatment | Change | Reference(s) |

| D2 Receptor Density | Striatum | Rat | 21 weeks | ▲ ~70% increase | [1] |

| Medial Prefrontal Cortex | Rat | 21 weeks | ▲ ~50% increase | [1] | |

| Dopamine Turnover | Striatum & Nucleus Accumbens | Rat | 3 weeks (daily) | Tolerance to turnover-elevating effects | [2] |

| Striatum, Posterior Olfactory Tubercle, Ventral Tegmental Area | Rat | 3 weeks (weekly) | Sensitization to turnover-elevating effects | [2] | |

| Basal Dopamine Levels | Prefrontal Cortex | Rat | 28 days | ▼ Decreased | [3] |

| Striatum & Nucleus Accumbens | Rat | 28 days | No significant change | [3] | |

| DOPAC & HVA Levels | Prefrontal Cortex & Striatum | Rat | 28 days | ▼ Decreased | [3] |

Table 1: Effects of Chronic Haloperidol Administration on the Dopaminergic System. This table quantifies the adaptive changes in dopamine D2 receptor density and dopamine turnover following long-term haloperidol treatment.

GABAergic System

The GABAergic system, the primary inhibitory network in the brain, undergoes significant modifications in response to chronic D2 receptor blockade, reflecting the intricate interplay between these two neurotransmitter systems.

| Parameter | Brain Region | Species | Duration of Treatment | Change | Reference(s) |

| GABA Binding Sites | Substantia Nigra | Rat | 30 days | ▲ Marked increase | [4] |

| Basal GABA Levels | Globus Pallidus | Rat | 24 weeks | ▲ Significantly elevated | [5] |

| GABA-immunoreactive Axon Terminals | Medial Prefrontal Cortex | Rat | 4 months | ▲ Significant increase in immunoreactivity | [6] |

| GABAA Receptor Binding ([3H]muscimol) | Striatum & Nucleus Accumbens | Rat | 6 months | ▲ Increased | [7] |

| Temporal & Parietal Cortex | Rat | 6 months | ▼ Suppressed | [7] |

Table 2: Effects of Chronic Haloperidol Administration on the GABAergic System. This table summarizes the quantitative changes in GABA receptor binding and GABA levels, indicating a complex and region-specific adaptation of the inhibitory system.

Glutamatergic System

The glutamatergic system, the main excitatory network, is also impacted by chronic haloperidol, suggesting a broader mechanism of action beyond simple dopamine antagonism.

| Parameter | Brain Region | Species | Duration of Treatment | Change | Reference(s) |

| NMDA Receptor Binding ([3H]CGP 39653) | Frontal, Insular, & Parietal Cortices | Rat | 3 months | ▲ Increased | [8] |

| NMDA Receptor Binding ([3H]MK-801) | Cortex | Rat | 3 months | No significant change | [8] |

| Glycine-stimulated [3H]MK-801 Binding | Brain | Rat | 21 days | ▼ Reduction | [2] |

Table 3: Effects of Chronic Haloperidol Administration on the Glutamatergic System. This table highlights the alterations in NMDA receptor binding, suggesting a modulation of excitatory neurotransmission with long-term haloperidol use.

Serotonergic System

While the primary target of haloperidol is the D2 receptor, it also interacts with the serotonin system, which can modulate its therapeutic effects and side-effect profile.

| Parameter | Brain Region | Species | Duration of Treatment | Change | Reference(s) |

| 5-HT2A Receptor Upregulation | Frontal Cortical Regions & Ventral Tegmental Area | Rat | Chronic (0.25 mg/kg/day) | ▲ Upregulation | [9] |

| Cortical 5-HT2A Receptor Levels | Cortex | Mouse | Chronic | No significant down-regulation | [10] |

Table 4: Effects of Chronic Haloperidol Administration on the Serotonergic System. This table presents the observed changes in the serotonin system, indicating a dose-dependent and region-specific impact on 5-HT2A receptors.

Experimental Protocols

To ensure the reproducibility and rigor of the cited findings, this section provides detailed methodologies for key experiments used to investigate the neurochemical effects of chronic this compound administration.

Animal Model and Drug Administration

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Preparation and Administration of this compound: this compound is typically dissolved in sesame oil to create a long-acting depot formulation. For chronic studies, it is administered via intramuscular (i.m.) injection. The dosage and injection frequency are critical variables and should be clearly stated. For example, a regimen of 21 mg/kg every 3 weeks can be used to model chronic treatment.[11][12][13]

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals.

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

-

Place the animal in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., striatum, prefrontal cortex).

-

Slowly lower the microdialysis probe to the desired coordinates.

-

Secure the probe to the skull using dental cement.

-

Allow the animal to recover from surgery for at least 24-48 hours.

-

-

Microdialysis Procedure:

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) in collection vials, often kept on ice.

-

Analyze the collected samples for neurotransmitter content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

HPLC-ED is a highly sensitive method for quantifying monoamine neurotransmitters and their metabolites.

-

Sample Preparation:

-

If necessary, add a stabilizing solution (e.g., perchloric acid) to the microdialysate samples to prevent degradation.

-

Centrifuge the samples to pellet any debris.

-

-

Chromatographic Separation:

-

Inject a fixed volume of the supernatant onto a reverse-phase HPLC column (e.g., C18).

-

Use a mobile phase containing a buffer (e.g., phosphate (B84403) or citrate), an ion-pairing agent, and an organic modifier (e.g., methanol (B129727) or acetonitrile) to separate the compounds of interest.

-

-

Electrochemical Detection:

-

The eluent from the column flows through an electrochemical detector.

-

A potential is applied to a working electrode, causing the oxidation or reduction of the analytes.

-

The resulting current is proportional to the concentration of the analyte.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the neurotransmitters and metabolites.

-

Compare the peak areas from the samples to the standard curve to determine their concentrations.

-

Receptor Autoradiography

This technique allows for the visualization and quantification of receptor binding sites in brain tissue sections.

-

Tissue Preparation:

-

Following the chronic treatment period, euthanize the animals and rapidly remove the brains.

-

Freeze the brains in isopentane (B150273) cooled with dry ice.

-

Section the brains into thin slices (e.g., 10-20 µm) using a cryostat.

-

Thaw-mount the sections onto gelatin-coated microscope slides.

-

-

Receptor Binding Assay:

-

Pre-incubate the slides in a buffer to wash away endogenous ligands.

-

Incubate the sections with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]spiperone for D2 receptors) at a saturating concentration.

-

To determine non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of a non-labeled competing ligand.

-

Wash the slides in cold buffer to remove unbound radioligand.

-

Dry the slides.

-

-

Imaging and Quantification:

-

Expose the slides to a phosphor imaging plate or autoradiographic film.

-

Scan the plate or film to generate a digital image.

-

Use image analysis software to quantify the density of binding in specific brain regions by comparing the signal to co-exposed radioactive standards.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Immunohistochemistry

Immunohistochemistry is used to visualize the location and distribution of specific proteins, such as GABAergic neurons, in tissue sections.

-

Tissue Preparation:

-

Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Remove the brains and post-fix them in the same fixative.

-

Cryoprotect the brains in a sucrose (B13894) solution.

-

Section the brains using a cryostat or vibratome.

-

-

Immunostaining Procedure:

-

Wash the free-floating sections in a buffer (e.g., phosphate-buffered saline, PBS).

-

Block non-specific antibody binding using a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

-

Incubate the sections with a primary antibody that specifically targets the protein of interest (e.g., anti-GABA or anti-GAD67 antibody) overnight at 4°C.[14][15][16]

-

Wash the sections to remove unbound primary antibody.

-

Incubate the sections with a secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., biotinylated anti-rabbit IgG).

-

If using an enzyme-linked secondary antibody, incubate with an avidin-biotin-peroxidase complex and then visualize with a chromogen (e.g., diaminobenzidine).

-

Mount the sections on slides, dehydrate, and coverslip.

-

-

Microscopy and Analysis:

-

Visualize the stained sections using a light or fluorescence microscope.

-

Capture images of the regions of interest.

-

Quantify the immunoreactivity using image analysis software (e.g., by measuring the number of labeled cells or the optical density of the staining).

-

Signaling Pathways and Experimental Workflows

The neurochemical effects of chronic this compound administration are underpinned by complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.

Signaling Pathways

Figure 1: Dopamine D2 Receptor Signaling Cascade. This diagram illustrates the primary signaling pathways affected by haloperidol's antagonism of the D2 receptor, including the canonical G-protein pathway and the β-arrestin pathway.

Figure 2: Interplay of Neurotransmitter Systems. This diagram depicts the complex interactions between the dopaminergic, serotonergic, GABAergic, and glutamatergic systems following chronic haloperidol administration.

Experimental Workflows

Figure 3: General Experimental Workflow. This flowchart outlines the typical sequence of procedures in a preclinical study investigating the long-term effects of this compound.

Conclusion

The chronic administration of this compound sets in motion a complex and dynamic series of neurochemical adaptations. While the primary mechanism of D2 receptor antagonism is well-established, the long-term consequences involve significant remodeling of the GABAergic and glutamatergic systems, along with interactions with the serotonergic system. This in-depth guide has provided a quantitative summary of these changes, detailed experimental protocols for their investigation, and visual representations of the underlying signaling pathways. A thorough understanding of this intricate neurochemical tapestry is paramount for the development of novel antipsychotic agents with improved efficacy and a more favorable side-effect profile. Future research should continue to unravel the precise molecular mechanisms and functional consequences of these long-term neuroadaptations to refine therapeutic strategies for psychotic disorders.

References

- 1. Chronic haloperidol administration increases the density of D2 dopamine receptors in the medial prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic antipsychotic treatment alters glycine-stimulated NMDA receptor binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of chronic haloperidol on dopamine release following microinjection of GABA into the substantia nigra zona reticulata in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of chronic haloperidol administration on GABA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic haloperidol-induced alterations in pallidal GABA and striatal D(1)-mediated dopamine turnover as measured by dual probe microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of chronic haloperidol administration on GABA-immunoreactive axon terminals in rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of long-term treatment with clozapine or haloperidol on GABAA receptor binding and GAD67 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronic haloperidol and clozapine administration increases the number of cortical NMDA receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of 5-HT2A receptor antagonism on levels of D2/3 receptor occupancy and adverse behavioral side-effects induced by haloperidol: a SPECT imaging study in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. clinmedjournals.org [clinmedjournals.org]

- 14. Two-color immunohistochemistry for dopamine and GABA neurons in rat substantia nigra and zona incerta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An immunohistochemical study of GABAA receptor gamma subunits in Alzheimer’s disease hippocampus: relationship to neurofibrillary tangle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The In Vivo Impact of Haloperidol Decanoate on Striatal Dopamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of haloperidol (B65202) decanoate (B1226879), a long-acting injectable antipsychotic, on the release of dopamine (B1211576) in the striatum. Haloperidol's primary mechanism of action is the competitive blockade of dopamine D2 receptors, which profoundly alters dopaminergic neurotransmission.[1][2][3][4] This document synthesizes findings from key preclinical and clinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying neurobiological processes and research workflows.

Core Mechanism of Action: D2 Receptor Antagonism

Haloperidol, the active moiety released from the decanoate ester, exerts its antipsychotic effects through potent antagonism of D2 receptors in the brain, particularly within the mesolimbic and mesocortical pathways.[1][3] In the striatum, this blockade affects both postsynaptic receptors on medium spiny neurons and presynaptic autoreceptors on dopaminergic terminals.

The blockade of presynaptic D2 autoreceptors is critical to understanding the initial changes in dopamine dynamics. These autoreceptors normally function as a negative feedback mechanism; when stimulated by synaptic dopamine, they inhibit further dopamine synthesis and release. By antagonizing these autoreceptors, haloperidol removes this inhibitory brake, leading to an acute increase in dopamine synthesis, turnover, and release.[1][5] This results in elevated extracellular levels of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[6][7][8]

Figure 1: Haloperidol blocks presynaptic D2 autoreceptors and postsynaptic D2 receptors.

Quantitative Effects on Dopamine Dynamics and Receptor Occupancy

The administration of haloperidol decanoate leads to sustained plasma concentrations of the drug, resulting in prolonged D2 receptor blockade.[1] This sustained action has been quantified using in vivo microdialysis to measure extracellular neurotransmitter levels and positron emission tomography (PET) to determine receptor occupancy.

In Vivo Microdialysis Findings

Microdialysis studies in animal models reveal a complex, time-dependent effect of haloperidol on striatal dopamine. Acutely, haloperidol administration increases the extracellular concentrations of dopamine and its metabolites.[7][9] However, long-term treatment can lead to compensatory changes. Some studies report that while dopamine metabolism remains elevated, basal dopamine release is not significantly increased or may even decrease after chronic exposure, potentially due to a state known as depolarization block.[6][10][11]

| Parameter | Acute Haloperidol Effect | Chronic Haloperidol Effect | Species | Reference |

| Extracellular Dopamine (DA) | Significant Increase | No significant increase or decrease | Rat | [6][7][9] |

| Extracellular DOPAC | Significant Increase | Significantly elevated | Rat | [6][7] |

| Extracellular HVA | Significant Increase | Significantly elevated | Rat | [6][7] |

Dopamine D2 Receptor Occupancy (PET)

PET studies in human subjects provide a direct measure of the extent to which haloperidol binds to striatal D2 receptors. Optimal antipsychotic efficacy is generally associated with a D2 receptor occupancy of 60-80%.[1] this compound achieves these therapeutic levels, with occupancy rates fluctuating predictably over the dosing interval.

| Drug Formulation | Dose | Time Point | Mean Striatal D2 Occupancy | Occupancy Range | Reference |

| This compound | 30-50 mg / 4 weeks | 1 Week Post-Injection | 73% | 60% - 82% | [12][13] |

| This compound | 30-50 mg / 4 weeks | 4 Weeks Post-Injection | 52% | 20% - 74% | [12][13] |

| Oral Haloperidol | 2 mg / day | 2 Weeks | - | 53% - 74% | [14] |

These data highlight the pharmacokinetic profile of the decanoate formulation: plasma concentrations and corresponding receptor occupancy peak approximately one week after injection and gradually decline thereafter.[1][12][13]

Experimental Protocols

The quantitative data summarized above are derived from sophisticated in vivo techniques. The following sections outline the generalized methodologies for the key experiments cited.

Protocol: In Vivo Microdialysis in Rodent Striatum

This technique allows for the continuous sampling of neurotransmitters from the extracellular fluid of a specific brain region in a freely moving animal.

Figure 2: Workflow for a typical in vivo microdialysis experiment to measure neurotransmitters.

-

Animal Model : Male Wistar or Sprague-Dawley rats are typically used.

-

Surgical Implantation : Animals are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted with its tip positioned just above the striatum.

-

Recovery : Animals are allowed several days to recover from surgery.

-

Probe Insertion & Perfusion : On the day of the experiment, a microdialysis probe (with a semi-permeable membrane) is inserted into the guide cannula.[15] The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 μL/min).

-

Sample Collection : After a stabilization period, baseline dialysate samples are collected. Following baseline collection, this compound is administered (typically via intramuscular injection).

-

Post-Treatment Sampling : Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) for several hours or days to monitor changes in neurotransmitter levels.

-

Analysis : The collected samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to separate and quantify dopamine, DOPAC, and HVA.[9]

Protocol: D2 Receptor Occupancy Measurement with PET

Positron Emission Tomography (PET) is a non-invasive imaging technique used to measure the density and occupancy of neuroreceptors in the living human brain.

Figure 3: Generalized workflow for a clinical PET imaging study to measure D2 occupancy.

-

Participants : Human subjects (patients with schizophrenia) stabilized on a fixed dose of this compound.[12][13]

-

Radioligand : A PET radioligand that binds reversibly and with high affinity to D2 receptors is used. [¹¹C]raclopride is the most common choice for these studies.[12][14]

-

Scanning Procedure : At a specified time post-injection (e.g., 1 week), the participant receives an intravenous bolus injection of [¹¹C]raclopride. Immediately following the injection, a dynamic PET scan is acquired over 60-90 minutes to measure the uptake and washout of the radioligand in the brain.

-

Data Analysis :

-

Dynamic PET data are used to calculate the D2 receptor binding potential (BP_ND), a measure proportional to the density of available (unoccupied) receptors. This is typically done for the striatum (target region) and a reference region with negligible D2 receptor density (e.g., the cerebellum).

-

D2 receptor occupancy is calculated by comparing the binding potential in the medicated state to that of a drug-free baseline scan or by using specific modeling equations. The formula is often expressed as: Occupancy (%) = 100 * (BP_ND_Baseline - BP_ND_Drug) / BP_ND_Baseline

-

-

Longitudinal Measurement : To characterize the long-acting formulation, scans are repeated at different points within the dosing interval (e.g., peak at week 1 and trough at week 4).[12][13]

Conclusion

This compound ensures sustained antagonism of striatal D2 receptors, a mechanism directly measurable through PET imaging. This blockade acutely elevates dopamine turnover and release, an effect quantifiable by in vivo microdialysis. While acute administration increases extracellular dopamine, chronic treatment leads to complex neuroadaptations where dopamine metabolism remains high, but basal release may normalize or decrease. The combination of these advanced in vivo techniques provides a comprehensive understanding of the pharmacodynamic profile of this compound, offering critical insights for drug development and clinical application.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 5. Haloperidol: effect of long-term treatment on rat striatal dopamine synthesis and turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Striatal dopamine metabolism increases during long-term haloperidol administration in rats but shows tolerance in response to acute challenge with raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Haloperidol effects on striatal dopamine and DOPAC levels and subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of haloperidol-induced dopamine release in the rat striatum using intracerebral dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic haloperidol decreases dopamine release in striatum and nucleus accumbens in vivo: depolarization block as a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Striatal Extracellular Dopamine Levels in Rats with Haloperidol-Induced Depolarization Block of Substantia Nigra Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D2 dopamine receptor occupancy during low-dose treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. psychiatryonline.org [psychiatryonline.org]

- 14. High levels of dopamine D2 receptor occupancy with low-dose haloperidol treatment: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

Haloperidol Decanoate: A Technical Guide for Modeling Antipsychotic-Induced Motor Side Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

First-generation, or "typical," antipsychotics remain crucial in managing psychotic disorders. Their primary mechanism involves the antagonism of dopamine (B1211576) D2 receptors, which, while effective for positive symptoms, is also responsible for significant motor side effects.[1][2][3] These adverse effects, including extrapyramidal symptoms (EPS) and the potentially irreversible tardive dyskinesia (TD), pose substantial challenges to patient adherence and quality of life.[4][5][6] Understanding the long-term neurological adaptations that lead to these motor disturbances is a critical area of research for developing safer antipsychotic medications.

Haloperidol (B65202) decanoate (B1226879), a long-acting injectable (LAI) formulation of the potent D2 antagonist haloperidol, serves as an invaluable tool in this field.[7][8] Its utility stems from its unique pharmacokinetic profile, which ensures sustained and stable plasma concentrations of haloperidol over several weeks following a single intramuscular injection.[8][9][10] This profile mimics the chronic, consistent D2 receptor blockade experienced by patients on long-term antipsychotic therapy, making it an ideal agent for inducing and studying the progressive development of motor side effects in preclinical models.[11][12] This guide provides an in-depth overview of the application of haloperidol decanoate in this context, detailing its pharmacology, relevant preclinical models, experimental protocols, and the underlying cellular mechanisms.

Pharmacology and Pharmacokinetics

This compound is a prodrug; it consists of haloperidol esterified with decanoic acid and is typically dissolved in sesame oil for administration.[8]

-

Mechanism of Action : Following deep intramuscular injection, the oily vehicle forms a depot from which the ester slowly diffuses. It is then hydrolyzed by tissue esterases to release active haloperidol into the systemic circulation.[7] The active moiety, haloperidol, is a high-affinity antagonist of the dopamine D2 receptor.[2][5] Blockade of D2 receptors in the nigrostriatal dopamine pathway is directly linked to the emergence of motor side effects.[7][13] Chronic antagonism leads to a state of dopamine receptor supersensitivity, which is hypothesized to be a key factor in the pathophysiology of tardive dyskinesia.[14][15]

-

Pharmacokinetic Profile : The administration of this compound results in a slow, sustained release of haloperidol. Plasma concentrations gradually increase, reaching a peak approximately six days post-injection, and then decline with an apparent half-life of about three weeks.[4][8] Steady-state plasma concentrations are typically achieved after the third or fourth monthly injection.[8][10] This profile contrasts sharply with the fluctuating plasma levels seen with oral antipsychotics, providing a more stable and continuous level of D2 receptor occupancy, which is crucial for modeling chronic side effects.[10][16]

Preclinical Models of Motor Side Effects

The sustained D2 receptor blockade by this compound is highly effective for inducing quantifiable motor deficits in rodent models. The two most common paradigms are the modeling of tardive dyskinesia and parkinsonian-like symptoms (catalepsy).

Tardive Dyskinesia Model: Vacuous Chewing Movements (VCMs)

Chronic administration of this compound to rats induces spontaneous, purposeless, and repetitive oral movements, including chewing, jaw tremors, and tongue protrusions.[17] These are collectively termed vacuous chewing movements (VCMs) and are widely accepted as the most valid preclinical analogue of tardive dyskinesia.[11][12][17] The development of VCMs is time-dependent, typically appearing after several weeks to months of continuous treatment, mirroring the delayed onset of TD in humans.[12][18]

Extrapyramidal Symptom Model: Catalepsy

Catalepsy in rodents is characterized by a failure to correct an externally imposed posture. It is considered a robust model for the akinesia and rigidity seen in drug-induced parkinsonism, a primary form of EPS.[5][19] Haloperidol is a potent inducer of catalepsy.[20] While often studied after acute administration, the long-acting nature of the decanoate formulation allows for the study of persistent cataleptic states.[21]

Detailed Experimental Protocols

Reproducibility in this area of research hinges on standardized and detailed protocols.

Induction and Quantification of Vacuous Chewing Movements (VCMs)

Objective: To induce and quantify TD-like oral dyskinesia in rats using chronic this compound administration.

Materials:

-

This compound (e.g., HALDOL® Decanoate, 50 or 100 mg/mL)

-

Vehicle control (sterile sesame oil)

-

Male Sprague-Dawley or Wistar rats (200-250 g at the start of the study)[22]

-

Observation cages with a transparent front wall

-

Video recording equipment

-

Stopwatch

Methodology:

-

Drug Administration: Administer this compound via deep intramuscular injection into the gluteal muscle. A commonly used dosing regimen is 21-38 mg/kg every 3-4 weeks.[11][23] The control group receives an equivalent volume of the sesame oil vehicle. This treatment is typically continued for a minimum of 12 weeks, with longer durations yielding more robust VCMs.[12][24]

-

Acclimatization and Observation: For VCM scoring, place each rat individually into the observation cage for a 10-minute acclimatization period.

-

VCM Scoring: Following acclimatization, record the animal's behavior for a set period, often 2 to 5 minutes.[25] An experienced observer, blind to the treatment groups, counts the number of VCMs. A VCM is defined as a single mouth opening in the vertical plane not directed at physical material (e.g., cage walls, bedding) or followed by licking. Chewing on bedding or grooming movements are not counted.

-

Data Analysis: VCM counts are typically analyzed at various time points throughout the treatment period (e.g., every 3-4 weeks) to assess the development of the phenotype.

Induction and Assessment of Catalepsy (Bar Test)

Objective: To measure the degree of drug-induced parkinsonism (catalepsy) following haloperidol administration.

Materials:

-

Haloperidol (for acute studies) or this compound (for chronic assessment)

-

Catalepsy bar apparatus: a horizontal wooden or metal bar (approx. 1 cm diameter) elevated 9-10 cm above a flat surface.[20][21]

-

Stopwatch

Methodology:

-

Drug Administration: For acute catalepsy, administer haloperidol intraperitoneally (i.p.) at doses ranging from 0.25 to 2 mg/kg.[19][21] For chronic studies, use this compound as described in the VCM protocol.

-

Testing Procedure: At a predetermined time after injection (e.g., 30, 60, and 90 minutes for acute studies), gently place the rat's forepaws onto the horizontal bar.[20][26] The hind paws should remain on the bench.

-

Measurement: Start the stopwatch immediately upon placing the forepaws. Measure the latency (in seconds) for the rat to remove both forepaws from the bar and return to a normal posture.[27]

-

Cut-off Time: A maximum trial duration, or cut-off time (e.g., 120 or 180 seconds), is typically imposed.[20][27] If the rat maintains the cataleptic posture for the entire duration, it is assigned the maximum score.

-